molecular formula C13H17NO B015635 4-(3-Methylbenzoyl)-piperidine CAS No. 344334-10-7

4-(3-Methylbenzoyl)-piperidine

Cat. No.: B015635
CAS No.: 344334-10-7
M. Wt: 203.28 g/mol
InChI Key: RCPUYLAUEQCVCU-UHFFFAOYSA-N
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Description

4-(3-Methylbenzoyl)-piperidine is an organic compound that belongs to the class of piperidine derivatives It is characterized by the presence of a piperidine ring substituted with a 3-methylbenzoyl group

Scientific Research Applications

4-(3-Methylbenzoyl)-piperidine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action would depend on the specific use of the compound. For example, some benzoyl derivatives are used in the treatment of acne, where they act by reducing inflammation and bacterial growth .

Safety and Hazards

Safety and hazards would also depend on the exact structure. Some benzoyl derivatives can cause skin and eye irritation .

Future Directions

The future directions in the study of “4-(3-Methylbenzoyl)-piperidine” would depend on its properties and potential applications. For similar compounds, research is ongoing into their synthesis, properties, and uses .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Methylbenzoyl)-piperidine typically involves the acylation of piperidine with 3-methylbenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is refluxed at elevated temperatures to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. The use of automated systems can also help in maintaining consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(3-Methylbenzoyl)-piperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.

Major Products Formed

    Oxidation: Formation of this compound-2-one or 4-(3-Methylbenzoic acid)-piperidine.

    Reduction: Formation of 4-(3-Methylbenzyl)-piperidine.

    Substitution: Formation of various substituted this compound derivatives.

Comparison with Similar Compounds

Similar Compounds

    4-Benzoyl-piperidine: Lacks the methyl group on the benzoyl ring, which may affect its reactivity and biological activity.

    4-(4-Methylbenzoyl)-piperidine: Similar structure but with the methyl group in a different position, leading to different chemical and biological properties.

    4-(3-Methylbenzoyl)-morpholine: Contains a morpholine ring instead of a piperidine ring, resulting in different chemical behavior and applications.

Uniqueness

4-(3-Methylbenzoyl)-piperidine is unique due to the specific positioning of the methyl group on the benzoyl ring, which can influence its chemical reactivity and interaction with biological targets. This structural feature may confer distinct advantages in certain applications, such as enhanced selectivity or potency in drug development.

Properties

IUPAC Name

(3-methylphenyl)-piperidin-4-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO/c1-10-3-2-4-12(9-10)13(15)11-5-7-14-8-6-11/h2-4,9,11,14H,5-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCPUYLAUEQCVCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)C2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40390831
Record name 4-(3-METHYLBENZOYL)-PIPERIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40390831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

344334-10-7
Record name 4-(3-METHYLBENZOYL)-PIPERIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40390831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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